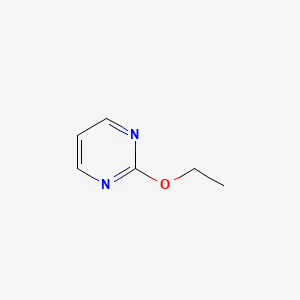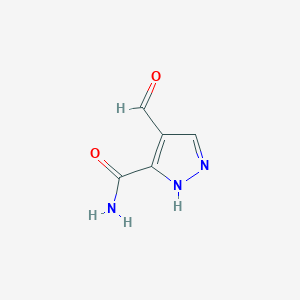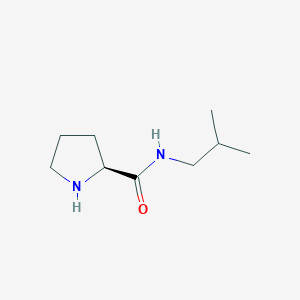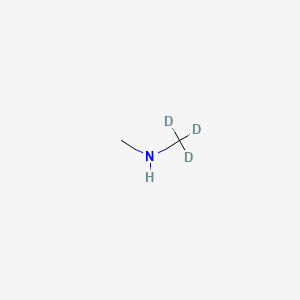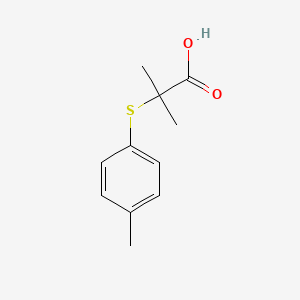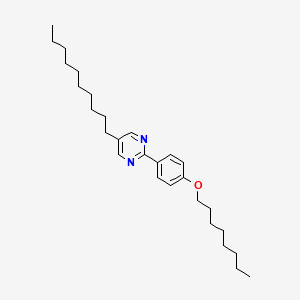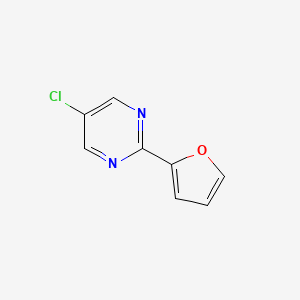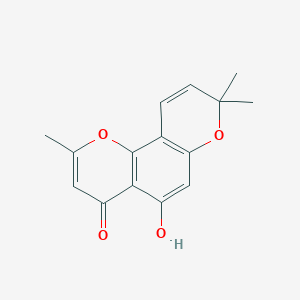
Alloptaeroxylin
Overview
Description
Alloptaeroxylin is a natural product found in Cneorum pulverulentum, Cedrelopsis grevei, and Harrisonia abyssinica with data available.
Scientific Research Applications
Neurosteroid Influence on Neurotransmission
Allopregnanolone (ALLO) is a brain endogenous neurosteroid, influencing neurotransmission via high-affinity binding to γ-aminobutyric acid type A (GABAA) receptors. It modulates the action of GABA at these receptors, making it pivotal in understanding stress, anxiety, depression, and even aggressive behavior. ALLO's impact on the GABAergic system is significant, as evidenced in various studies. In one study, ALLO demonstrated an increase in drinking time and aggressive behavior in subordinate male rats, suggesting a complex relationship between anxiolytic effects and aggressive behavior. Another study highlighted the down-regulation of ALLO biosynthesis in mood disorders, emphasizing its significant role in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD) (Löfgren et al., 2013), (Chen et al., 2021).
Neurogenesis and Regenerative Medicine
Allopregnanolone (Allo) has been identified as a promoter of endogenous regeneration in the brain, particularly noted in a mouse model of Alzheimer’s disease. It fosters neurogenesis, oligodendrogenesis, white matter generation, and cholesterol homeostasis while concurrently mitigating β-amyloid and neuroinflammatory burden. Allo triggers signaling pathways and gene expression essential for the regeneration of neural stem cells into neurons, indicating its potential as a therapeutic agent for multiple neurological disorders, including Alzheimer’s, Parkinson’s, multiple sclerosis, and more (Irwin et al., 2014).
Neuroinflammation and Neurodegenerative Disorders
ALLO has been observed to influence leukocyte biology and neuroinflammatory mechanisms independent of its neuroregenerative properties, providing a new perspective on its role in the pathogenesis of multiple sclerosis (MS) and other neurodegenerative disorders. Dysregulation in ALLO biosynthesis pathways has been reported in brain tissue from MS patients and CNS tissue derived from MS animal models, suggesting its potential therapeutic application in managing neuroinflammation and neurodegeneration (Noorbakhsh et al., 2014).
Modulation of Presynaptic GABAA Receptors
The functional roles of endogenous neurosteroids, like ALLOP, in synaptic transmission are being explored, with evidence pointing towards their significant influence on presynaptic GABAA receptors. This modulation is crucial for understanding synaptic transmission mechanisms and their implications in various neural functions and disorders (Kim et al., 2011).
properties
IUPAC Name |
5-hydroxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-8-6-10(16)13-11(17)7-12-9(14(13)18-8)4-5-15(2,3)19-12/h4-7,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAACNBUDADMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C2O)OC(C=C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromopropenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1642848.png)

